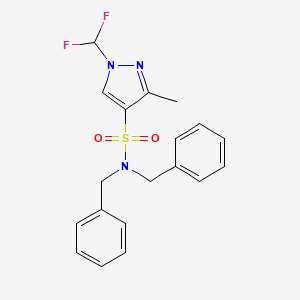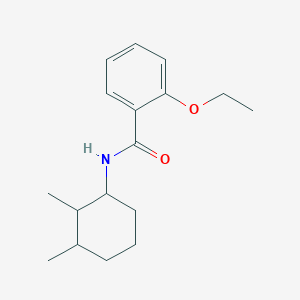![molecular formula C16H20N4O3 B10955796 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10955796.png)
4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to the class of pyrazole derivatives and plays a crucial role in the industrial production of sildenafil.
4-{[(E)-(4-hydroxy-3-méthoxyphényl)méthylidène]amino}-1-méthyl-N-propyl-1H-pyrazole-5-carboxamide: (CAS number: 139756-02-8) is a chemical compound used as an intermediate in the synthesis of the well-known drug (commonly marketed as Viagra).
Preparation Methods
- The synthetic route for this compound involves several steps:
Step 1: Start with the synthesis of 4-amino-1-methyl-3-propylpyrazole (the core pyrazole structure).
Step 2: Introduce the carboxamide group by reacting the pyrazole with an appropriate carboxylic acid derivative.
Step 3: The key step is the formation of the methylidene group (the double bond) by reacting the compound with an aldehyde (such as 4-hydroxy-3-methoxybenzaldehyde).
- Reaction conditions and reagents vary depending on the specific synthetic route used by different manufacturers.
Chemical Reactions Analysis
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acid or base catalysts.
- Major products depend on the specific reaction conditions and substituents.
4-{[(E)-(4-hydroxy-3-méthoxyphényl)méthylidène]amino}-1-méthyl-N-propyl-1H-pyrazole-5-carboxamide: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as an intermediate in drug synthesis.
Biology: Investigated for potential biological activity.
Medicine: Its role in the synthesis of sildenafil makes it relevant to pharmaceutical research.
Industry: Crucial for large-scale production of sildenafil.
Mechanism of Action
- Sildenafil (Viagra) works by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This leads to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, promoting vasodilation and enhancing blood flow, particularly in the corpus cavernosum of the penis.
- The compound’s molecular targets are PDE5 enzymes.
Comparison with Similar Compounds
- While there are other pyrazole derivatives, this compound’s uniqueness lies in its role as a key intermediate in sildenafil synthesis.
- Similar compounds include other PDE5 inhibitors (e.g., tadalafil, vardenafil) and related pyrazole-based drugs.
Remember that this compound’s significance lies in its contribution to the development of sildenafil, a widely used medication for erectile dysfunction.
Méthodes De Préparation
- The synthetic route for this compound involves several steps:
Step 1: Start with the synthesis of 4-amino-1-methyl-3-propylpyrazole (the core pyrazole structure).
Step 2: Introduce the carboxamide group by reacting the pyrazole with an appropriate carboxylic acid derivative.
Step 3: The key step is the formation of the methylidene group (the double bond) by reacting the compound with an aldehyde (such as 4-hydroxy-3-methoxybenzaldehyde).
- Reaction conditions and reagents vary depending on the specific synthetic route used by different manufacturers.
Analyse Des Réactions Chimiques
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acid or base catalysts.
- Major products depend on the specific reaction conditions and substituents.
4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide: can undergo various reactions:
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in drug synthesis.
Biology: Investigated for potential biological activity.
Medicine: Its role in the synthesis of sildenafil makes it relevant to pharmaceutical research.
Industry: Crucial for large-scale production of sildenafil.
Mécanisme D'action
- Sildenafil (Viagra) works by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This leads to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, promoting vasodilation and enhancing blood flow, particularly in the corpus cavernosum of the penis.
- The compound’s molecular targets are PDE5 enzymes.
Comparaison Avec Des Composés Similaires
- While there are other pyrazole derivatives, this compound’s uniqueness lies in its role as a key intermediate in sildenafil synthesis.
- Similar compounds include other PDE5 inhibitors (e.g., tadalafil, vardenafil) and related pyrazole-based drugs.
Remember that this compound’s significance lies in its contribution to the development of sildenafil, a widely used medication for erectile dysfunction.
Propriétés
Formule moléculaire |
C16H20N4O3 |
|---|---|
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
4-[(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-methyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O3/c1-4-7-17-16(22)15-12(10-19-20(15)2)18-9-11-5-6-13(21)14(8-11)23-3/h5-6,8-10,21H,4,7H2,1-3H3,(H,17,22) |
Clé InChI |
RIHMDHVLMXKHSW-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=C(C=NN1C)N=CC2=CC(=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-chlorophenoxy)methyl]-N-(3,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10955725.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide](/img/structure/B10955731.png)
![4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B10955736.png)
![1-[(4-nitro-1H-pyrazol-3-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B10955738.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10955746.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone](/img/structure/B10955753.png)

![Propan-2-yl 5-carbamoyl-2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10955767.png)
![1-ethyl-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10955775.png)
![methyl 2-({[1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10955779.png)
![4-{[(4-chlorophenyl)carbonyl]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10955792.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10955803.png)
methanone](/img/structure/B10955819.png)
